3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one
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Overview
Description
3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one is a heterocyclic compound that belongs to the class of quinolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a tandem Horner–Wadsworth–Emmons olefination/cyclization reaction . This method allows for the facile access to substituted quinolizines encoded with a range of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizinones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolizines and quinolizinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of human steroid 5 alpha-reductase. This makes them candidates for the development of therapeutic agents for conditions like benign prostatic hyperplasia and androgenic alopecia.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives have been studied for their biological activity, including antitumor properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of human steroid 5 alpha-reductase, it binds to the enzyme’s active site, preventing the conversion of testosterone to dihydrotestosterone . This inhibition can lead to reduced androgenic activity, which is beneficial in treating conditions like benign prostatic hyperplasia.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]quinolizin-3-ones: These compounds are structurally similar and also act as inhibitors of human steroid 5 alpha-reductase.
Tetrahydrobenzo[c]phenanthridin-3-ones: These compounds share a similar core structure and have been studied for their synthetic routes and biological activities.
Uniqueness
3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one is unique due to its specific structural configuration and the range of functional groups that can be introduced through various synthetic routes. This versatility makes it a valuable compound in both research and potential therapeutic applications.
Properties
Molecular Formula |
C13H13NO |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
4,4a,5,6-tetrahydrobenzo[f]quinolizin-3-one |
InChI |
InChI=1S/C13H13NO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-8,11H,5-6,9H2 |
InChI Key |
LNTWPSKEEYNUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CC(=O)C=C3 |
Origin of Product |
United States |
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